
2-Nonylphenol
Overview
Description
2-Nonylphenol (2-NP, CAS 136-83-4) is an organic compound with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol . Structurally, it consists of a phenolic ring substituted with a nine-carbon alkyl chain at the ortho position (Figure 1). This configuration distinguishes it from other nonylphenol isomers, such as the more prevalent para-substituted 4-nonylphenol (4-NP) .
Applications of 2-NP are niche compared to its para isomer. It is primarily utilized in electrochemical sensors for environmental monitoring due to its endocrine-disrupting properties .
As a xenobiotic endocrine disruptor, 2-NP interferes with hormone signaling pathways, particularly estrogen receptors, and has been linked to reproductive toxicity in aquatic organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nonylphenol is typically synthesized through the alkylation of phenol with nonene in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phenol and nonene are combined with an acid catalyst, such as sulfuric acid or phosphoric acid. The reaction mixture is then subjected to elevated temperatures and pressures to facilitate the alkylation process. The resulting product is purified through distillation and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Nonylphenol alcohols.
Substitution: Halogenated, nitrated, and sulfonated nonylphenols.
Scientific Research Applications
Surfactants
2-NP is extensively used in the production of nonylphenol ethoxylates (NPEs), which are nonionic surfactants. These surfactants find applications in:
- Detergents : Used in both household and industrial cleaning products.
- Emulsifiers : Essential for stabilizing emulsions in various formulations, including paints and agrochemicals.
- Solubilizers : Enhance the solubility of active ingredients in pharmaceuticals and personal care products .
Polymer Production
2-NP plays a crucial role as an intermediate in synthesizing various polymers:
- Phenolic Resins : It reacts with aldehydes to produce phenolic resins, which are used in coatings, adhesives, and composite materials. The inclusion of 2-NP enhances water resistance and improves thermal stability .
- Epoxy Resins : Utilized as a hardener in epoxy formulations, providing improved mechanical properties to the final products .
- Plasticizers : Barium and calcium salts of nonylphenol are used as heat stabilizers for polyvinyl chloride (PVC), enhancing its durability and performance .
Lubricants and Additives
In the lubricants industry, 2-NP is incorporated into formulations as:
- Antioxidants : It serves as a stabilizer for lubricating oils and greases, preventing oxidative degradation during use .
- Rubber Chemistry : Used as a reclaiming agent for synthetic rubber, contributing to better processing characteristics .
Environmental Considerations
Despite its industrial utility, 2-NP raises environmental concerns due to its endocrine-disrupting potential. Research indicates that exposure to nonylphenols can lead to reproductive and developmental toxicity in aquatic organisms. The transformation of nonylphenol ethoxylates into more toxic forms in the environment highlights the need for careful monitoring and regulation .
Case Study 1: Toxicity Assessment
A study investigated the effects of 2-NP on aquatic life, revealing that even low concentrations could disrupt endocrine functions in fish species. The findings emphasized the need for stringent regulatory measures to limit the release of nonylphenols into water bodies .
Case Study 2: Human Exposure Analysis
Research conducted on human populations exposed to contaminated water sources indicated significant levels of 2-NP residues. The study highlighted potential health risks associated with long-term exposure, necessitating further investigation into its effects on human health .
Mechanism of Action
2-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the natural hormone 17β-estradiol and competes with endogenous hormones for binding to estrogen receptors ERα and ERβ. This interaction can disrupt normal hormonal signaling pathways, leading to various biological effects, including interference with reproductive and developmental processes .
Comparison with Similar Compounds
Structural Isomers: 4-Nonylphenol (Branched) and Other Isomers
Nonylphenol exists as multiple structural isomers, differing in alkyl chain branching and substitution position on the phenolic ring. Key comparisons include:
- 4-Nonylphenol (branched) (CAS 84852-15-3): The most commercially prevalent isomer, constituting ~90% of technical mixtures . Contains 5% 2-NP and 5% 2,4-dinonylphenol as impurities . Higher environmental persistence due to branched alkyl chains, which resist microbial degradation compared to linear isomers . Widely used in surfactants, detergents, and emulsifiers .
- Data on its toxicity and environmental behavior are sparse compared to 2-NP and 4-NP .
Structural Influence on Biodegradability :
Ortho-substituted 2-NP exhibits faster degradation in soil compared to branched 4-NP isomers under long-term environmental exposure, as linear alkyl chains are more susceptible to microbial breakdown .
Phenol and Substituted Phenols
2-NP shares functional similarities with phenol (C₆H₅OH) and substituted phenols but differs in key properties:
Bisphenol A as a Co-Endocrine Disruptor
Bisphenol A (BPA) and 2-NP are both estrogenic disruptors but differ structurally and in detection methodologies:
- BPA (CAS 80-05-7): Contains two phenolic rings connected by a methyl bridge. Higher water solubility (120–300 mg/L) than 2-NP . Detected using acetylene black paste electrodes with chitosan-graphene oxide films, achieving lower detection limits (0.1 nM) compared to 2-NP sensors (1.2 nM) .
- Toxicity Profile :
Both compounds bind to estrogen receptors, but 2-NP exhibits stronger estrogenic activity in aquatic species .
Data Tables
Table 1. Comparative Physicochemical Properties
Table 2. Environmental Persistence and Toxicity
Biological Activity
2-Nonylphenol (2-NP) is an organic compound that belongs to the alkylphenol family, characterized by a nonyl group attached to a phenolic ring. It is widely used in the production of surfactants, detergents, and other industrial applications. However, its biological activity has drawn considerable attention due to its potential endocrine-disrupting properties and effects on human health and the environment.
- Chemical Formula : C₁₄H₂₂O
- Molecular Weight : 206.33 g/mol
- Structure : Contains a nonyl chain (C₉H₁₉) attached to a phenolic hydroxyl group (–OH).
Biological Activity Overview
This compound exhibits various biological activities, including:
- Endocrine Disruption : 2-NP has been shown to mimic estrogen, potentially leading to reproductive and developmental issues in both wildlife and humans.
- Toxicity : It demonstrates cytotoxic effects on different cell lines, affecting cellular viability and proliferation.
- Antimicrobial Activity : Studies indicate that 2-NP possesses antimicrobial properties against a range of bacteria and fungi.
Endocrine Disruption
Research has established that 2-NP acts as an endocrine disruptor by binding to estrogen receptors (ERs), leading to altered hormonal functions. This activity is particularly concerning in aquatic environments where it can affect fish and other organisms.
Case Study: Estrogenic Activity
A study evaluated the estrogenic effects of 2-NP using MCF-7 breast cancer cells. Results indicated a significant increase in cell proliferation at concentrations as low as 10 nM, suggesting that even low environmental concentrations can have biological effects .
Cytotoxicity
The cytotoxic potential of 2-NP has been assessed in various studies, revealing its ability to induce apoptosis in human cell lines.
Table 1: Cytotoxic Effects of this compound on Different Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast) | 25 | Induction of apoptosis |
HepG2 (liver) | 30 | Disruption of mitochondrial function |
A549 (lung) | 40 | Activation of caspase pathways |
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens.
Table 2: Antimicrobial Efficacy of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 100 µg/mL |
Escherichia coli | 200 µg/mL |
Candida albicans | 150 µg/mL |
Studies have reported that the antimicrobial activity may be attributed to the disruption of microbial cell membranes, leading to cell lysis .
Environmental Impact
Due to its widespread use, 2-NP is frequently detected in wastewater and surface water. Its persistence in the environment raises concerns regarding bioaccumulation and long-term ecological effects. Aquatic organisms exposed to 2-NP have exhibited altered reproductive behaviors and developmental abnormalities.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for detecting 2-Nonylphenol in environmental water samples?
Methodological Answer:
- Solid-Phase Extraction (SPE) with GC-MS/LC-MS : Use polymer-based SPE cartridges (e.g., molecularly imprinted polymers) to isolate this compound from complex matrices, followed by quantification via GC-MS or LC-MS. Validate recovery rates (70–120%) and limit of detection (LOD < 0.1 µg/L) using isotopically labeled internal standards .
- Quality Control : Include field blanks, matrix spikes, and replicate analyses to account for background contamination and matrix effects, particularly in wastewater and sediment samples .
Q. How can researchers assess the estrogenic effects of this compound in aquatic organisms?
Methodological Answer:
- In Vivo Assays : Use fathead minnows (Pimephales promelas) to measure vitellogenin induction and fecundity reduction at concentrations ≥ 10 µg/L. Standardize exposure durations (21–28 days) under controlled temperature and photoperiod conditions .
- In Vitro Models : Employ ERα/ERβ receptor-binding assays or human breast cancer (MCF-7) cell proliferation (E-SCREEN) to quantify estrogenic potency relative to 17β-estradiol .
Q. What are the critical factors in designing sampling protocols for this compound in freshwater ecosystems?
Methodological Answer:
- Spatiotemporal Variability : Collect water and sediment samples during both wet and dry seasons to account for flood-driven resuspension and seasonal discharge variations. Use grab sampling for surface water and coring devices for sediment .
- Preservation : Acidify samples to pH < 2 with HCl and store at 4°C to prevent biodegradation .
Advanced Research Questions
Q. How can contradictions between laboratory and field ecotoxicological data for this compound be resolved?
Methodological Answer:
- Mixture Toxicity Analysis : Co-exposure studies with other endocrine disruptors (e.g., BPA, phthalates) to evaluate synergistic effects. Use factorial design experiments to isolate contributions of individual contaminants .
- Bioavailability Adjustments : Apply equilibrium partitioning models to normalize toxicity data based on organic carbon content in sediments or lipid fractions in biota .
Q. What methodologies are effective for deriving water quality criteria (WQC) for this compound?
Methodological Answer:
- Species Sensitivity Distribution (SSD) : Compile acute/chronic toxicity data (e.g., LC50, NOEC) from ≥ 8 aquatic species (algae, invertebrates, fish). Fit log-normal distributions to calculate HC5 (hazardous concentration for 5% of species) .
- Uncertainty Factors : Apply a factor of 10–100 to HC5 to account for long-term exposure, trophic transfer, and data gaps, as recommended by the USEPA (2005) .
Q. How should longitudinal studies be designed to assess chronic exposure impacts of this compound on human health?
Methodological Answer:
- Cohort Selection : Recruit populations with occupational exposure (e.g., wastewater treatment workers) and measure urinary nonylphenol metabolites (e.g., NP1EC) via LC-MS/MS. Include confounder-adjusted questionnaires (diet, lifestyle) .
- Biomarker Validation : Correlate NP1EC levels with endocrine markers (e.g., serum estradiol, thyroid hormones) using mixed-effects regression models .
Q. What experimental approaches address the biodegradation paradox of this compound in anaerobic vs. aerobic conditions?
Methodological Answer:
- Microcosm Studies : Compare degradation rates in oxic (riverbed) and anoxic (sediment) environments using ¹⁴C-labeled this compound. Monitor metabolites (e.g., carboxylated derivatives) via high-resolution mass spectrometry .
- Enzymatic Pathways : Characterize ligninolytic enzymes (e.g., laccase, peroxidase) from Trametes versicolor for potential bioremediation applications .
Q. Data Analysis & Interpretation
Q. How to reconcile conflicting epidemiological findings on this compound’s association with reproductive disorders?
Methodological Answer:
- Meta-Analysis Frameworks : Pool data from case-control studies using random-effects models. Stratify by exposure windows (prenatal vs. adult) and adjust for publication bias via funnel plots .
- Dose-Response Reconciliation : Apply benchmark dose (BMD) modeling to identify thresholds where conflicting studies overlap in confidence intervals .
Q. What statistical tools are optimal for analyzing non-linear dose-response relationships in this compound toxicity?
Methodological Answer:
- Generalized Additive Models (GAMs) : Model hormetic effects (low-dose stimulation, high-dose inhibition) in growth or reproduction endpoints .
- Bayesian Networks : Integrate environmental covariates (pH, dissolved oxygen) to predict probabilistic thresholds for adverse outcomes .
Q. Regulatory & Ethical Considerations
Q. How to align this compound research with evolving regulatory frameworks like REACH?
Methodological Answer:
- Data Requirements : Follow ECHA guidelines for generating in vitro (OECD TG 455) and in vivo (OECD TG 234) data for Persistent, Bioaccumulative, and Toxic (PBT) assessments .
- Risk Characterization Ratios (RCRs) : Calculate RCRs using predicted environmental concentrations (PECs) and PNEC values. Submit to regulatory dossiers with transparent uncertainty documentation .
Properties
IUPAC Name |
2-nonylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16/h9-10,12-13,16H,2-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQQPOLDUKLAAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073125 | |
Record name | 2-Nonylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Thick light yellow liquid with a phenolic odor; [HSDB] | |
Record name | Phenol, nonyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1422 | |
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Boiling Point |
293-297 °C | |
Record name | NONYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
285 °F, 285 °F (141 °C)(closed cup), 300 °F (Open cup) | |
Record name | NONYLPHENOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 4.90 mg/L at 25 °C, In water, 6.35 mg/L at 25 °C, Practically insoluble in dilute aqueous sodium hydroxide. Soluble in benzene, chlorinated solvents, aniline, heptane, aliphatic alcohols, ethylene glycol., Soluble in most organic solvents | |
Record name | NONYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.950 at 20 °C/4 °C | |
Record name | NONYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
7.59 (Air = 1) | |
Record name | NONYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000024 [mmHg], 9.4X10-5 mm Hg at 25 °C | |
Record name | Nonylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | NONYLPHENOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Nonylphenol (NP) and 4-Octylphenol (4OP) have shown estrogenic properties both in vivo and in vitro. Researchers have known for years that estrogens induce a wide number of hepatotoxic actions in rodents. In order to study the acute hepatic effects exerted by NP and 4OP on rat liver the following endpoints were evaluated: relative liver weight (RLW), morphology, cell cycle and ploidy status, monooxygenase enzymes content and levels of both, cytosolic estrogen receptor (cER) and microsomal binding sites for estrogens (mEBS). Immature male Sprague-Dawley rats were injected intraperitoneally (i.p.) with 60 mg/kg of NP or 4OP for 1, 5 or 10 days. Despite the fact that RLW of the animals was not modified but any treatment, the histopathological study revealed the presence of an increase in the percentage of both, mitotic activity and Ki-67-labeling index (LI) in the livers from animals treated with alkylphenols in absence of any degenerative lesion. Furthermore, all the livers from alkylphenols-treated groups showed the presence of abnormal mitosis and c-mitosis. Although the levels of both, cER and cytochrome P450 (Cyt. P450) were not affected by any treatment, concentration of the mEBS was decreased after 10 days of treatment with alkylphenols. These findings taken together suggest that the exposition to alkylphenols induce cell proliferation and spindle disturbances and that these compounds are capable of modulating the expression of putative membrane receptors for estrogens. | |
Record name | NONYLPHENOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale-yellow, viscous liquid, Clear, straw colored, Colorless | |
CAS No. |
136-83-4, 25154-52-3 | |
Record name | 2-Nonylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136-83-4 | |
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Record name | 2-Nonylphenol | |
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Record name | Phenol, nonyl- | |
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Record name | 2-Nonylphenol | |
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Record name | o-nonylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.785 | |
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Record name | Nonylphenol | |
Source | European Chemicals Agency (ECHA) | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NONYLPHENOL | |
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Record name | NONYLPHENOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |
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Melting Point |
Freezing point: -10 °C (sets to glass below this temperature) | |
Record name | NONYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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